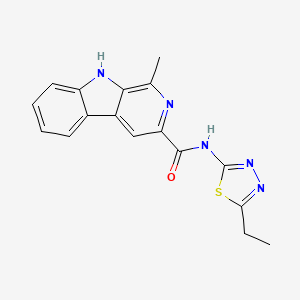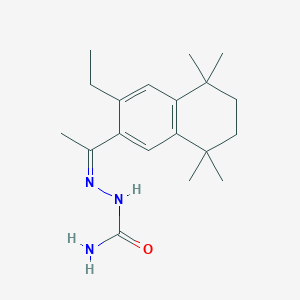![molecular formula C19H21N3O2 B5911657 phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5911657.png)
phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime, commonly known as PHCCC, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PHCCC is a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which has been implicated in various neurological disorders.
科学的研究の応用
PHCCC has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, depression, and anxiety. PHCCC has been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease. Additionally, PHCCC has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
作用機序
PHCCC acts as a positive allosteric modulator of the phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime receptor, which is primarily expressed in the central nervous system. Activation of phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime has been shown to have neuroprotective effects and reduce inflammation in the brain. PHCCC enhances the activity of phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime by increasing the receptor's sensitivity to glutamate, the primary neurotransmitter responsible for excitatory signaling in the brain.
Biochemical and Physiological Effects:
PHCCC has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its neuroprotective and anti-inflammatory effects, PHCCC has been shown to increase the release of dopamine in the brain, which may contribute to its therapeutic effects in Parkinson's disease. PHCCC has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.
実験室実験の利点と制限
One of the primary advantages of using PHCCC in lab experiments is its specificity for the phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime receptor. This allows researchers to study the effects of phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime activation without the confounding effects of other receptors. However, one limitation of using PHCCC is its relatively short half-life, which may require frequent dosing in animal models.
将来の方向性
There are several potential future directions for research on PHCCC. One area of interest is the development of more potent and selective phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime modulators. Additionally, further research is needed to fully understand the mechanisms underlying the therapeutic effects of PHCCC in various neurological disorders. Finally, there is a need for clinical trials to determine the safety and efficacy of PHCCC in humans.
合成法
The synthesis of PHCCC involves the reaction of 2-pyridinecarboxaldehyde with cyclohexylamine to form the corresponding imine, followed by reduction with sodium borohydride. The resulting amine is then reacted with phenyl(2-pyridinyl)methanone oxime to form PHCCC.
特性
IUPAC Name |
[(E)-[phenyl(pyridin-2-yl)methylidene]amino] N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-19(21-16-11-5-2-6-12-16)24-22-18(15-9-3-1-4-10-15)17-13-7-8-14-20-17/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H,21,23)/b22-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYIYCWXGLMKBR-RELWKKBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)ON=C(C2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)O/N=C(\C2=CC=CC=C2)/C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[phenyl(pyridin-2-yl)methylidene]amino] N-cyclohexylcarbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5911574.png)


![3-ethyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5911611.png)

![3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5911624.png)



![4-[(5-methyl-2-furyl)methylene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5911659.png)

![methyl N-acetyl-2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoroalaninate](/img/structure/B5911667.png)
![1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B5911670.png)
